N,N-Diethyl-1-methyl-3-phenyl-1H-pyrazolo[3,4-B]quinolin-6-amine
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Overview
Description
N,N-Diethyl-1-methyl-3-phenyl-1H-pyrazolo[3,4-B]quinolin-6-amine is a heterocyclic compound belonging to the family of pyrazoloquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-1-methyl-3-phenyl-1H-pyrazolo[3,4-B]quinolin-6-amine typically involves the formation of the pyrazoloquinoline core followed by functionalization at specific positions. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 1-phenyl-3-methyl-5-amino-pyrazole with 1,3-diketones in glacial acetic acid can yield the desired pyrazoloquinoline structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentration.
Chemical Reactions Analysis
Types of Reactions
N,N-Diethyl-1-methyl-3-phenyl-1H-pyrazolo[3,4-B]quinolin-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce amine-functionalized pyrazoloquinolines.
Scientific Research Applications
N,N-Diethyl-1-methyl-3-phenyl-1H-pyrazolo[3,4-B]quinolin-6-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.
Industry: Utilized in the development of novel materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N,N-Diethyl-1-methyl-3-phenyl-1H-pyrazolo[3,4-B]quinolin-6-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
N,N-Diethyl-1-methyl-3-phenyl-1H-pyrazolo[3,4-B]quinolin-6-amine can be compared with other pyrazoloquinoline derivatives, such as:
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar core structure but differ in their substitution patterns and biological activities.
1H-Pyrazolo[3,4-c]quinolines: Another class of pyrazoloquinolines with distinct chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
302921-88-6 |
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Molecular Formula |
C21H22N4 |
Molecular Weight |
330.4 g/mol |
IUPAC Name |
N,N-diethyl-1-methyl-3-phenylpyrazolo[3,4-b]quinolin-6-amine |
InChI |
InChI=1S/C21H22N4/c1-4-25(5-2)17-11-12-19-16(13-17)14-18-20(15-9-7-6-8-10-15)23-24(3)21(18)22-19/h6-14H,4-5H2,1-3H3 |
InChI Key |
JDGWEIAQDLWHHW-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC2=CC3=C(N=C2C=C1)N(N=C3C4=CC=CC=C4)C |
Origin of Product |
United States |
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